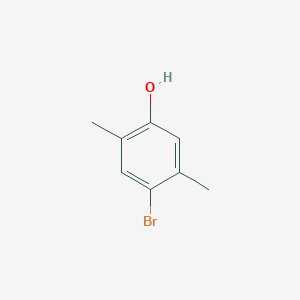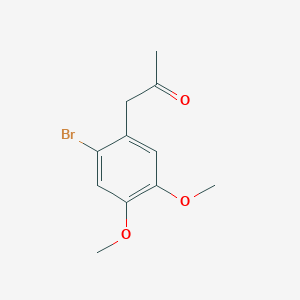
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE is an organic compound with the molecular formula C9H12BrNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
The synthesis of TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE typically involves the reaction of 3-bromothiophene-2-carboxylic acid with tert-butanol in the presence of a base such as triethylamine and a coupling agent like diphenyl phosphoryl azide . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and is typically performed at room temperature or slightly elevated temperatures.
Análisis De Reacciones Químicas
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene ring or the carbamate group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Aplicaciones Científicas De Investigación
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various compounds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development. Its structural features make it a candidate for the synthesis of biologically active molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, which could include enzymes, receptors, or other proteins. The exact molecular targets and pathways would depend on the specific context of its use.
Comparación Con Compuestos Similares
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE can be compared with other similar compounds such as:
tert-Butyl (2-bromothiophen-3-yl)carbamate: This is a positional isomer where the bromine atom is located at a different position on the thiophene ring.
tert-Butyl (3-bromopyridin-2-yl)carbamate: This compound has a pyridine ring instead of a thiophene ring, which can lead to different reactivity and applications.
Propiedades
IUPAC Name |
tert-butyl N-(3-bromothiophen-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWDDKRHHBHKGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CS1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556505 |
Source


|
| Record name | tert-Butyl (3-bromothiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85069-60-9 |
Source


|
| Record name | tert-Butyl (3-bromothiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-butyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1283853.png)













